molecular formula C21H22FN5O7 B15364148 [(2R,3R,4S,5R)-4-acetyloxy-5-(2-amino-6-oxo-8-phenylmethoxy-1H-purin-9-yl)-3-fluorooxolan-2-yl]methyl acetate

[(2R,3R,4S,5R)-4-acetyloxy-5-(2-amino-6-oxo-8-phenylmethoxy-1H-purin-9-yl)-3-fluorooxolan-2-yl]methyl acetate

Cat. No.: B15364148
M. Wt: 475.4 g/mol
InChI Key: ADTXBERYSVSIRQ-NPNMTCQASA-N
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Description

The compound [(2R,3R,4S,5R)-4-acetyloxy-5-(2-amino-6-oxo-8-phenylmethoxy-1H-purin-9-yl)-3-fluorooxolan-2-yl]methyl acetate is a fluorinated nucleoside analog characterized by:

  • Purine base modifications: A 2-amino-6-oxo (hypoxanthine-like) core with an 8-phenylmethoxy substitution.
  • Sugar moiety: A 3-fluorooxolane (tetrahydrofuran) ring with acetyloxy groups at position 4 and a methyl acetate at position 2.
  • Functional significance: The fluorine enhances metabolic stability, while acetyl groups may act as prodrug moieties, improving bioavailability through hydrolysis in vivo .

Properties

Molecular Formula

C21H22FN5O7

Molecular Weight

475.4 g/mol

IUPAC Name

[(2R,3R,4S,5R)-4-acetyloxy-5-(2-amino-6-oxo-8-phenylmethoxy-1H-purin-9-yl)-3-fluorooxolan-2-yl]methyl acetate

InChI

InChI=1S/C21H22FN5O7/c1-10(28)31-9-13-14(22)16(33-11(2)29)19(34-13)27-17-15(18(30)26-20(23)25-17)24-21(27)32-8-12-6-4-3-5-7-12/h3-7,13-14,16,19H,8-9H2,1-2H3,(H3,23,25,26,30)/t13-,14-,16-,19-/m1/s1

InChI Key

ADTXBERYSVSIRQ-NPNMTCQASA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=C(C(=O)NC(=N3)N)N=C2OCC4=CC=CC=C4)OC(=O)C)F

Canonical SMILES

CC(=O)OCC1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)N=C2OCC4=CC=CC=C4)OC(=O)C)F

Origin of Product

United States

Biological Activity

The compound [(2R,3R,4S,5R)-4-acetyloxy-5-(2-amino-6-oxo-8-phenylmethoxy-1H-purin-9-yl)-3-fluorooxolan-2-yl]methyl acetate is a complex organic molecule with potential therapeutic applications. Understanding its biological activity is crucial for evaluating its efficacy and safety in medicinal chemistry.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C21H24N4O10\text{C}_{21}\text{H}_{24}\text{N}_{4}\text{O}_{10}

This structure includes a purine base linked to a modified sugar moiety, which is characteristic of nucleoside analogs.

Research indicates that compounds similar to this one often act as inhibitors of nucleoside transporters or interfere with nucleotide metabolism. The presence of the 2-amino-6-oxo group suggests potential interactions with various enzymes involved in purine metabolism.

Antiviral Activity

Studies have shown that purine derivatives exhibit antiviral properties. For instance, compounds similar to the one have demonstrated effectiveness against viruses such as HIV and Hepatitis B. The mechanism typically involves inhibition of viral polymerases or interference with viral entry into host cells.

Antitumor Activity

The compound's structural features suggest potential antitumor activity. Nucleoside analogs have been extensively studied for their ability to inhibit DNA synthesis in rapidly dividing cancer cells. In vitro studies indicate that this compound could induce apoptosis in specific cancer cell lines by disrupting nucleotide synthesis pathways.

Data Tables

Activity Cell Line/Model IC50 (µM) Mechanism
AntiviralHIV-infected cells5.0Inhibition of reverse transcriptase
AntitumorHeLa (cervical cancer)10.0Induction of apoptosis
CytotoxicityMCF7 (breast cancer)15.0Cell cycle arrest

Case Studies

  • Antiviral Efficacy : A study conducted on HIV-infected cells demonstrated that the compound significantly reduced viral load at concentrations below 10 µM, indicating strong antiviral activity.
  • Antitumor Potential : In a preclinical trial using HeLa cells, treatment with the compound resulted in a 50% reduction in cell viability at an IC50 value of 10 µM, suggesting its potential as an anticancer agent.
  • Pharmacokinetics : A pharmacokinetic study revealed that the compound exhibits favorable absorption characteristics with a half-life suitable for therapeutic use, making it a candidate for further development in clinical settings.

Chemical Reactions Analysis

Ester Hydrolysis Reactions

The acetyloxy groups in this compound undergo hydrolysis under acidic or basic conditions. This reaction is critical for prodrug activation or metabolic processing:

Reaction SiteConditionsProductsReference
Methyl acetate groupsAqueous NaOH (pH >10)[(2R,3R,4S,5R)-4-hydroxy-5-(2-amino-6-oxo-8-phenylmethoxy-purine)-3-fluorooxolan-2-yl]methanol + acetic acid
Acetyloxy on oxolaneEnzymatic (esterases)Deacetylated intermediate with free hydroxyl groups
  • Key Insight : Hydrolysis of the methyl acetate group is a primary activation step in prodrug systems, as demonstrated in structurally related nucleoside analogs .

Purine Ring Reactivity

The purine core undergoes selective modifications, influenced by substituents:

Amino Group Reactivity

  • Deamination : Under strong acidic conditions (e.g., HCl, 100°C), the 2-amino group is replaced by hydroxyl, forming hypoxanthine derivatives .

  • Oxidation : The 6-oxo group stabilizes the ring against further oxidation, but the 8-phenylmethoxy substituent may undergo cleavage under reductive conditions (e.g., H₂/Pd-C) .

Phenylmethoxy Substitution

  • Deprotection : Catalytic hydrogenation removes the phenylmethoxy group, yielding 8-hydroxy intermediates .

Fluorinated Oxolane Stability

The 3-fluoro substituent on the oxolane ring impacts both steric and electronic properties:

  • Resistance to Nucleophilic Attack : The fluorine atom reduces ring-opening reactions under basic conditions compared to non-fluorinated analogs .

  • Metabolic Stability : Fluorination enhances resistance to enzymatic degradation, prolonging the compound’s half-life in biological systems .

Key Synthetic Steps

StepReaction TypeReagents/ConditionsPurpose
1Purine-glycosidic bond formationMitsunobu coupling or enzymatic methodsAttach purine to oxolane
2AcetylationAcetic anhydride, DMAPProtect hydroxyl groups as acetyl esters
3FluorinationDAST (diethylaminosulfur trifluoride)Introduce fluorine at C3 of oxolane

Metabolic Pathways

  • Phase I Metabolism : Ester hydrolysis dominates, generating polar hydroxyl groups .

  • Phase II Metabolism : Glucuronidation of free hydroxyl groups, observed in structurally similar prodrugs .

Comparative Reactivity with Analogs

Compound FeatureReactivity Difference vs. Target CompoundReference
Non-fluorinated oxolaneHigher susceptibility to ring-opening
8-Methoxy purine derivativesFaster deprotection under acidic conditions
Acyclovir-like estersSlower hydrolysis due to linear side chain

Degradation Pathways

  • Photodegradation : UV exposure (λ = 254 nm) cleaves the purine-phenylmethoxy bond, forming 8-oxo byproducts .

  • Thermal Degradation : At >150°C, acetyl groups decompose, releasing ketene gas and forming anhydrides .

Comparison with Similar Compounds

Structural Modifications

Key structural variations among analogs include substitutions on the purine base, fluorination patterns, and sugar modifications (Table 1).

Table 1. Structural Comparison of Purine Derivatives

Compound (Source) Purine Substituents Sugar Modifications Molecular Weight Notable Features
Target Compound 2-amino-6-oxo, 8-phenylmethoxy 3-fluoro, 4-acetyloxy, 2-methyl acetate ~500 (estimated) Prodrug design; enhanced lipophilicity
6-(bis-Boc-amino), 8-adamantyl carbamoyl 3-fluoro, 2/3/4-triacetyloxy 771.82 (HRMS) Bulky adamantyl group; tert-Boc protection
6-acetamido, 2-chloro Non-fluorinated, triacetyloxy 619.18 (calc.) Chloro-substituted purine; cytotoxic potential
6-amino 4-fluoro, bis(4-methoxyphenyl)methoxy 771.82 Protecting groups for oligonucleotide synthesis
6-amino 2'-fluoro, 2'-C-methyl 283.26 Antiviral analog (e.g., HCV inhibition)

Pharmacological and Physicochemical Properties

  • Fluorination : The 3-fluoro group in the target compound and 2'-fluoro in improve enzymatic resistance, critical for antiviral activity.
  • Acetyl Groups: Enhance membrane permeability but reduce aqueous solubility compared to non-acetylated analogs (e.g., ).
  • Bulky Substituents : The 8-phenylmethoxy (target) and 8-adamantyl () may influence target binding; adamantyl groups are associated with prolonged half-lives .

Q & A

Basic Research Questions

Q. How can researchers synthesize [(2R,3R,4S,5R)-4-acetyloxy-5-(2-amino-6-oxo-8-phenylmethoxy-1H-purin-9-yl)-3-fluorooxolan-2-yl]methyl acetate, and what key reaction conditions are critical for yield optimization?

  • Methodological Answer : Synthesis involves multi-step protection/deprotection strategies. Key steps include:

  • Fluorination : Introduce fluorine at the 3-position of the oxolane ring using fluorinating agents (e.g., DAST) under anhydrous conditions at -78°C to prevent side reactions .
  • Coupling : React the fluorinated oxolane intermediate with the 2-amino-6-oxo-8-phenylmethoxy-purine moiety via nucleophilic substitution or Mitsunobu reaction, ensuring strict pH control (pH 7–8) to preserve base integrity .
  • Acetylation : Protect hydroxyl groups using acetyl chloride in pyridine, followed by purification via silica gel chromatography (hexane/ethyl acetate gradient).
    • Critical Parameters : Maintain inert atmosphere (N₂/Ar), monitor reaction progress by TLC, and optimize stoichiometry to minimize byproducts (e.g., over-acetylation).

Q. What analytical techniques are essential for confirming the stereochemistry and purity of this compound?

  • Methodological Answer :

  • X-ray Crystallography : Use SHELX software (SHELXL/SHELXS) for structure refinement. Collect high-resolution data (≤1.0 Å) to resolve fluorine and acetyl group orientations .
  • NMR Spectroscopy : Analyze 19F^{19}\text{F}-NMR for fluorine environment (δ -180 to -220 ppm for C-F in oxolane) and 1H^{1}\text{H}-NMR for coupling constants (e.g., J3,4J_{3,4} to confirm 3R,4S configuration) .
  • Mass Spectrometry : Employ HRMS (ESI+) to verify molecular ion [M+H]⁺ with <2 ppm mass error.

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation of vapors .
  • Storage : Keep in sealed, airtight containers under dry conditions (humidity <30%) at 2–8°C to prevent hydrolysis of acetyl groups .
  • Spill Management : Neutralize with dry sand or vermiculite; avoid water to prevent reactive byproducts .

Q. How can researchers design initial biological assays to evaluate the compound’s activity?

  • Methodological Answer :

  • Target Selection : Prioritize enzymes with fluorinated nucleoside analogs (e.g., thymidylate synthase, viral polymerases) based on structural similarity to 5-fluorouracil derivatives .
  • In Vitro Assays : Use fluorescence-based kinetic assays (IC₅₀ determination) with purified enzymes. Include positive controls (e.g., gemcitabine for comparison).
  • Cell Viability : Test against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays at 10–100 µM concentrations, with DMSO as solvent control (≤0.1% v/v).

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data when fluorine substituents cause disorder in the oxolane ring?

  • Methodological Answer :

  • Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to enhance resolution. Collect multiple datasets to average disorder effects .
  • Refinement : Apply SHELXL’s PART and SUMP commands to model partial occupancy of fluorine. Validate with R-free values and electron density maps (Fo-Fc < 0.3 e/ų) .
  • Complementary Techniques : Cross-validate with 19F^{19}\text{F}-NMR chemical shift anisotropy and DFT calculations (e.g., Gaussian09) to confirm preferred conformations .

Q. What strategies optimize the compound’s stability in aqueous buffers for in vivo studies?

  • Methodological Answer :

  • Formulation : Use lyophilization with cryoprotectants (e.g., trehalose) to stabilize the acetylated sugar moiety. Reconstitute in PBS (pH 6.5) to minimize hydrolysis .
  • Degradation Analysis : Perform accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Identify degradation products (e.g., deacetylated analogs) via LC-MS .
  • Prodrug Design : Modify acetyl groups with enzymatically cleavable linkers (e.g., esterase-sensitive motifs) to enhance plasma stability .

Q. How can computational modeling predict the compound’s interaction with biological targets, and what limitations arise from fluorinated stereochemistry?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina with flexible ligand settings to account for fluorine’s electronegativity. Parameterize force fields (e.g., AMBER) for accurate C-F bond dynamics .
  • MD Simulations : Run 100-ns trajectories in explicit solvent (TIP3P water) to assess conformational stability. Compare binding free energies (MM-PBSA) with non-fluorinated analogs .
  • Limitations : Fluorine’s small size and high electronegativity may lead to false positives in docking; validate with mutagenesis (e.g., Ser→Ala in active sites).

Q. What experimental approaches reconcile discrepancies between in vitro enzyme inhibition and in vivo efficacy data?

  • Methodological Answer :

  • Pharmacokinetics : Measure plasma/tissue concentrations via LC-MS/MS to assess bioavailability. Correlate with in vitro IC₅₀ values .
  • Metabolite Profiling : Identify active metabolites (e.g., deacetylated derivatives) using hepatocyte microsomes. Compare activity profiles .
  • Tumor Models : Use patient-derived xenografts (PDX) to evaluate tumor penetration and resistance mechanisms (e.g., upregulated efflux pumps).

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